molecular formula C18H23ClN2O4 B14718057 Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride CAS No. 23125-29-3

Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride

Cat. No.: B14718057
CAS No.: 23125-29-3
M. Wt: 366.8 g/mol
InChI Key: GTMOHOMEENZHGN-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This compound is often used in medicinal chemistry for its potential anti-inflammatory and analgesic properties .

Preparation Methods

The synthesis of diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride typically involves a multistep synthetic route. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often require heating and the use of solvents such as ethanol. Industrial production methods may involve optimization of these conditions to increase yield and purity .

Chemical Reactions Analysis

Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

Biological Activity

Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This compound belongs to the 1,4-dihydropyridine (DHP) family, which is known for its diverse biological effects, particularly in cardiovascular and neurological applications. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N2O4C_{19}H_{23}N_{2}O_{4} with a molecular weight of approximately 329.39 g/mol. The structure features a pyridine ring substituted at the 4-position and a dihydropyridine core that contributes to its biological activity.

Pharmacological Properties

  • Calcium Channel Modulation :
    • DHP derivatives are primarily recognized for their action as calcium channel blockers, which are crucial in treating hypertension and angina. Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine has shown efficacy in modulating L-type voltage-gated calcium channels .
  • Antimycobacterial Activity :
    • Recent studies indicate that certain DHP derivatives exhibit antimycobacterial properties. This could be relevant in developing treatments for tuberculosis .
  • Anticonvulsant Effects :
    • DHP compounds have been reported to possess anticonvulsant activity, providing potential therapeutic avenues for epilepsy .
  • Anticancer Activity :
    • Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HCT116 human colon cancer cells . This suggests a promising role in cancer therapy.

Synthesis and Characterization

The synthesis of diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine involves a one-pot multicomponent reaction that yields high purity and yield (approximately 85%) . The crystal structure reveals a slightly distorted boat conformation typical of DHPs, which may influence its biological interactions.

Biological Assays

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Activity Methodology Findings
Calcium Channel BlockingElectrophysiological assaysSignificant inhibition of calcium influx
AntimycobacterialMIC determination against Mycobacterium tuberculosisEffective at low concentrations
AnticonvulsantPentylenetetrazole-induced seizures in rodentsReduced seizure frequency
CytotoxicityMTT assay on HCT116 cellsIC50 values indicating potent cytotoxicity

Discussion

The diverse biological activities exhibited by diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine suggest its potential as a multi-target therapeutic agent. Its ability to modulate calcium channels aligns with existing DHPs used in clinical practice for cardiovascular diseases. Moreover, the emerging evidence of anticancer and antimycobacterial properties positions it as a candidate for further research and development.

Properties

CAS No.

23125-29-3

Molecular Formula

C18H23ClN2O4

Molecular Weight

366.8 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C18H22N2O4.ClH/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-9-7-8-10-19-13;/h7-10,16,20H,5-6H2,1-4H3;1H

InChI Key

GTMOHOMEENZHGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=N2)C(=O)OCC)C)C.Cl

Origin of Product

United States

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